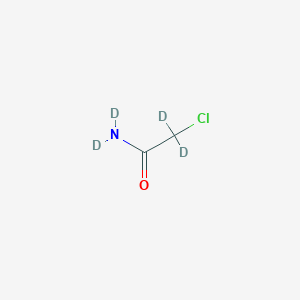

2-Chloroacetamide-d4

描述

2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula of this compound is C2D4ClNO, and it has a molecular weight of 97.54 g/mol.

准备方法

The synthesis of 2-Chloroacetamide-d4 typically involves the reaction of deuterated acetamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .

化学反应分析

2-Chloroacetamide-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form deuterated acetic acid and deuterated amine in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form deuterated ethanolamine derivatives using reducing agents like lithium aluminum hydride.

科学研究应用

Scientific Research Applications

1. Isotope Labeling:

- Purpose: 2-Chloroacetamide-d4 is primarily used as a labeled compound to trace chemical reactions and biological processes.

- Mechanism: The deuterium atoms allow for distinct detection methods, such as mass spectrometry, enabling researchers to monitor pathways and interactions within biological systems.

2. Pharmaceutical Research:

- Role: This compound is instrumental in developing deuterated drugs that exhibit improved pharmacokinetic profiles.

- Benefits: Deuterated compounds often show enhanced metabolic stability, which can lead to prolonged efficacy and reduced side effects compared to their non-deuterated counterparts.

3. Chemical Synthesis:

- Utility: It serves as an intermediate in synthesizing other deuterated compounds.

- Applications: These intermediates are valuable in both academic research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

-

Neuroprotective Agent Development:

Research has explored derivatives of chloroacetamide compounds for neuroprotective effects. For instance, compounds synthesized from chloroacetamides were tested for their ability to protect neuronal cells from glutamate-induced toxicity, demonstrating potential therapeutic avenues for stroke treatment . -

Continuous Flow Synthesis:

In a study focusing on continuous flow synthesis methods, challenges were noted regarding the precipitation of 2-chloroacetamide during temperature fluctuations. This highlighted the importance of maintaining stable conditions during chemical reactions involving this compound to optimize yields .

作用机制

The mechanism of action of 2-Chloroacetamide-d4 involves its interaction with specific molecular targets, depending on the context of its use. In isotope labeling studies, the deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule through various pathways. In pharmaceutical research, the presence of deuterium can alter the metabolic pathways of the drug, leading to changes in its pharmacokinetics and pharmacodynamics .

相似化合物的比较

2-Chloroacetamide-d4 can be compared with other deuterated and non-deuterated acetamide derivatives:

2-chloroacetamide: The non-deuterated counterpart, which lacks the stability and unique properties conferred by the deuterium atoms.

2-chloro-N,N-dimethylacetamide: A similar compound with different substituents on the nitrogen atom, leading to different chemical and physical properties.

Deuterated Acetamide: Another deuterated derivative, which lacks the chlorine atom, resulting in different reactivity and applications.

This compound stands out due to its unique combination of deuterium atoms and a chlorine substituent, making it valuable in specific research and industrial contexts.

生物活性

2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide, characterized by its unique molecular formula . This compound has garnered attention due to its potential applications in various fields, including agriculture as a herbicide and in analytical chemistry as an internal standard due to its stable isotope nature. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Weight : Approximately 97.52 g/mol

- Boiling Point : Around 256 °C

- Applications : Used as a herbicide, biocide, and in analytical chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of chloroacetamide derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Research indicates that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring, affecting their effectiveness against different pathogens. Compounds with halogenated substituents exhibited higher lipophilicity, facilitating better cell membrane penetration and antimicrobial action .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the amide group may participate in hydrogen bonding interactions with biological macromolecules, potentially influencing metabolic pathways. Additionally, studies suggest that it may inhibit very-long-chain fatty acid elongase, which could impact fatty acid metabolism in both plants and animals .

Study on Antimicrobial Efficacy

A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results demonstrated that compounds bearing specific substituents were particularly effective against Gram-positive bacteria and MRSA. Notably, compounds with para-substituted phenyl rings exhibited enhanced biological activity due to their favorable physicochemical properties .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Chloroacetamide-d4 with high isotopic purity?

Synthesis must prioritize deuterium incorporation efficiency and minimize isotopic scrambling. Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and verify purity via H/H NMR to confirm deuterium placement. For known intermediates, cite established protocols for non-deuterated analogs and adapt them using deuterated reagents (e.g., DO, CDOD) . Detailed synthetic steps, including quenching and purification methods (e.g., column chromatography, recrystallization), should be documented in supplementary materials to ensure reproducibility .

Q. How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

Combine spectroscopic techniques:

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic pattern.

- NMR : Use C NMR to verify absence of protonated impurities and H NMR to assess deuterium distribution.

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm). Cross-reference data with non-deuterated analogs to isolate isotopic effects . Purity assessment via HPLC should include retention time comparisons and spiking experiments with unlabeled standards .

Q. What experimental protocols are recommended for studying the stability of this compound under various storage conditions?

Design accelerated stability studies using:

- Temperature/humidity stress tests (e.g., 40°C/75% RH for 4 weeks).

- Light exposure assays (ICH Q1B guidelines). Monitor degradation via HPLC-MS and quantify deuterium loss using isotope ratio mass spectrometry (IRMS). Include control samples (non-deuterated analogs) to distinguish isotopic exchange from chemical degradation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIE) influence the reactivity of this compound in nucleophilic substitution reactions?

KIE studies require comparative kinetics between this compound and its non-deuterated form. Conduct time-resolved H NMR or GC-MS experiments under identical conditions (solvent, temperature, catalyst). Calculate rate constants () to quantify isotopic effects. For example, C-D bonds typically exhibit slower cleavage due to higher bond strength, altering reaction pathways or selectivity in multi-step syntheses .

Q. What strategies resolve contradictions in spectral data when this compound is used as a metabolic tracer?

Contradictions may arise from unexpected deuterium exchange or metabolic byproducts. Use tandem MS () to fragment ions and trace deuterium retention in metabolites. Cross-validate findings with isotopic labeling patterns in control experiments (e.g., incubations in deuterium-free media). Statistical tools like PCA (Principal Component Analysis) can differentiate signal noise from biologically relevant isotopic shifts .

Q. How can computational modeling predict the isotopic behavior of this compound in complex reaction systems?

Apply density functional theory (DFT) to simulate transition states and compare activation energies for deuterated vs. non-deuterated species. Software like Gaussian or ORCA can model isotopic effects on bond dissociation energies. Validate predictions with experimental kinetic data and adjust solvent parameters (e.g., polarity, dielectric constant) to improve model accuracy .

Q. What methodologies address challenges in quantifying trace impurities in this compound samples?

Use hyphenated techniques:

- LC-MS/MS : Detect sub-ppm impurities via multiple reaction monitoring (MRM).

- GC-TOF-MS : Resolve co-eluting impurities with high mass accuracy. Calibrate instruments with deuterated internal standards to correct for matrix effects. For non-volatile impurities, employ charged aerosol detection (CAD) coupled with UPLC .

Q. Methodological Best Practices

- Reproducibility : Document all synthetic steps, instrument parameters, and raw data in supplementary materials. Reference established protocols for non-deuterated analogs and highlight deviations .

- Data Presentation : Use tables to compare isotopic purity across batches (e.g., %D incorporation via NMR) and figures to illustrate reaction mechanisms or degradation pathways .

- Ethical Reporting : Disclose conflicts between observed data and literature precedents, proposing hypotheses for discrepancies (e.g., solvent-dependent isotopic exchange) .

属性

IUPAC Name |

2-chloro-N,N,2,2-tetradeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481541 | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-20-6 | |

| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。